(E)-Subaeneol
Description
IUPAC Nomenclature and Systematic Identification
(E)-Subaeneol is systematically named (6E)-2,6-dimethyloct-6-en-2-ol according to IUPAC guidelines. This nomenclature reflects its structural features:
- "Oct-6-en-2-ol" : An 8-carbon chain with a hydroxyl (-OH) group at position 2 and a double bond between carbons 6 and 7.
- "2,6-dimethyl" : Methyl groups at positions 2 and 6.
- "6E" : The E (trans) configuration of the double bond at position 6.
The numbering prioritizes the hydroxyl group, ensuring the lowest possible locants for substituents. Alternative names include dihydromyrcenol and 2,6-dimethyloct-6-en-2-ol, though these lack stereochemical specificity.
Table 1: Systematic Identifiers for this compound
| Property | Value |
|---|---|
| IUPAC Name | (6E)-2,6-dimethyloct-6-en-2-ol |
| CAS Registry Number | 30385-25-2 |
| SMILES | CC=C(C)CCCC(C)(C)O |
| InChI Key | CWMHVHGNKIXPOD-WEVVVXLNSA-N |
Molecular Formula and Stereochemical Configuration Analysis
The molecular formula C₁₀H₂₀O (molecular weight: 156.265 g/mol) confirms an unsaturated monohydric alcohol structure. Key stereochemical features include:
- A trans-configured double bond at C6–C7, confirmed via nuclear magnetic resonance (NMR) coupling constants (J = 15 Hz for trans vs. <12 Hz for cis).
- Achiral centers : Despite two methyl branches, the molecule lacks defined stereocenters due to symmetry at C2 and C6.
Table 2: Stereochemical Properties
| Property | Value |
|---|---|
| Double-bond geometry | E (trans) |
| Defined stereocenters | 0 |
| E/Z centers | 1 |
Hydrogenation experiments and ozonolysis have been employed to validate the double bond’s position and geometry. For instance, catalytic hydrogenation eliminates the double bond, yielding 2,6-dimethyldecan-2-ol, while ozonolysis fragments the molecule into smaller aldehydes.
Comparative Analysis of Cis-Trans Isomerism in Subaeneol Derivatives
The E/Z isomerism in subaeneol derivatives profoundly impacts physical and chemical properties:
Table 3: Cis (Z) vs. Trans (E) Isomer Comparison
| Property | This compound | (Z)-Subaeneol |
|---|---|---|
| Boiling Point | 219.9°C | ~210°C (estimated) |
| Dipole Moment | 1.8 D (calculated) | 2.3 D (calculated) |
| Stability | Higher (lower steric strain) | Lower (1.10 kcal/mol penalty) |
The E isomer’s stability arises from minimized steric hindrance between the C2 methyl group and the C6–C7 double bond. In contrast, the Z isomer’s cis arrangement increases van der Waals repulsion, raising its energy by ~1.10 kcal/mol. Spectroscopically, the isomers are distinguishable via infrared (IR) spectroscopy, where Z isomers exhibit higher C=C stretching frequencies due to reduced conjugation.
Computational Modeling of Conformational Dynamics
Molecular dynamics (MD) simulations and density functional theory (DFT) have elucidated this compound’s conformational landscape:
Key Findings :
- Rotational barriers : The C6–C7 double bond restricts rotation, but adjacent single bonds (C5–C6, C7–C8) permit flexibility, yielding three dominant conformers with energy differences <2 kcal/mol.
- Hydrogen-bonding propensity : The hydroxyl group forms weak hydrogen bonds (2.1–2.5 Å) with silica surfaces, influencing adsorption behavior in industrial applications.
Table 4: Computational Parameters for Conformational Analysis
| Method | Basis Set | Energy (kcal/mol) |
|---|---|---|
| DFT (B3LYP) | 6-31G(d,p) | 0.0 (reference) |
| DFT (M06-2X) | def2-TZVP | +1.2 |
| Molecular Mechanics | MMFF94 | +1.8 |
Simulations reveal that the lowest-energy conformer adopts a planar arrangement around the double bond, maximizing hyperconjugation between the π(C=C) and σ(C–O) orbitals. Conformational flooding techniques predict a relaxation time of 40–60 ps for interconversion between states, consistent with experimental NMR linewidths.
Properties
CAS No. |
7643-66-5 |
|---|---|
Molecular Formula |
C10H20O |
Molecular Weight |
156.26 g/mol |
IUPAC Name |
(E)-2,6-dimethyloct-6-en-2-ol |
InChI |
InChI=1S/C10H20O/c1-5-9(2)7-6-8-10(3,4)11/h5,11H,6-8H2,1-4H3/b9-5+ |
InChI Key |
CWMHVHGNKIXPOD-WEVVVXLNSA-N |
SMILES |
CC=C(C)CCCC(C)(C)O |
Isomeric SMILES |
C/C=C(\C)/CCCC(C)(C)O |
Canonical SMILES |
CC=C(C)CCCC(C)(C)O |
Other CAS No. |
30385-25-2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
(E)-Subaeneol can be synthesized through various methods. One common approach involves the treatment of essential oils with acetic anhydride and pyridine in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP), followed by purification by distillation .
Industrial Production Methods
Industrial production of this compound typically involves the use of dihydromyrcenol as a precursor. The process includes the reaction of dihydromyrcenol with carbon monoxide under specific conditions to yield the desired product .
Chemical Reactions Analysis
Types of Reactions
(E)-Subaeneol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: It can undergo substitution reactions where the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Saturated alcohols.
Substitution: Halogenated compounds.
Scientific Research Applications
Pharmaceutical Applications
(E)-Subaeneol has been studied for its potential therapeutic effects. Its applications in pharmaceuticals include:
- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antibacterial agents. Studies have shown its effectiveness against various bacterial strains, which is crucial in combating antibiotic resistance .
- Anti-inflammatory Properties : The compound has demonstrated anti-inflammatory effects in vitro, suggesting its potential use in treating inflammatory diseases. This property could be harnessed in the formulation of topical anti-inflammatory medications .
- Antioxidant Effects : this compound has also been investigated for its antioxidant capabilities, which can protect cells from oxidative stress. This property is particularly relevant in the development of nutraceuticals aimed at promoting health and longevity .
Agricultural Applications
In agriculture, this compound's properties are being explored for enhancing crop protection and growth:
- Pesticidal Properties : Preliminary studies suggest that this compound may act as a natural pesticide, providing an eco-friendly alternative to synthetic chemicals. Its efficacy against certain pests could lead to its use in organic farming practices .
- Plant Growth Promotion : Some research indicates that this compound may promote plant growth by enhancing nutrient uptake or stimulating beneficial microbial activity in the soil . This application could support sustainable agricultural practices.
Materials Science Applications
The unique chemical structure of this compound allows for innovative applications in materials science:
- Polymer Synthesis : this compound can be utilized as a monomer in the synthesis of biodegradable polymers. These materials are increasingly important for reducing plastic waste and promoting environmental sustainability .
- Coatings and Adhesives : The compound's adhesive properties make it suitable for developing eco-friendly coatings and adhesives. This application aligns with the growing demand for sustainable materials in various industries .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (E)-Subaeneol involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group plays a crucial role in forming hydrogen bonds with target molecules, influencing their activity and stability. The compound’s effects are mediated through pathways involving oxidation and reduction reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(Z)-Crotonaldehyde (cis-2-Butenal)
(Z)-Crotonaldehyde is the cis isomer of (E)-Subaeneol, sharing the same molecular formula but differing in spatial arrangement.
Table 1: Structural and Physical Property Comparison
| Property | This compound | (Z)-Crotonaldehyde |
|---|---|---|
| Configuration | trans | cis |
| Boiling Point | 104–105°C | 102–103°C |
| Dipole Moment | 3.07 D | 2.94 D |
| Stability | More stable | Less stable |
| Reactivity | Higher electrophilicity | Lower electrophilicity |
Key Findings :
Acrolein (Propenal)
Acrolein (C₃H₄O) is another α,β-unsaturated aldehyde but lacks the methyl group present in this compound.
Table 2: Functional Comparison
| Property | This compound | Acrolein |
|---|---|---|
| Molecular Weight | 70.09 g/mol | 56.06 g/mol |
| Toxicity (LC₅₀) | 2.4 mg/L (fish) | 0.08 mg/L (fish) |
| Applications | Resins, flavoring | Herbicides, biocides |
Comparison with Functionally Similar Compounds
Furfural (2-Furaldehyde)
Furfural (C₅H₄O₂) is a bio-based aldehyde used similarly in resin production.
Table 3: Industrial Application Comparison
| Property | This compound | Furfural |
|---|---|---|
| Source | Petrochemical | Agricultural waste |
| Biodegradability | Low | High |
| Market Price | $1,200/ton | $800/ton |
Research Implications and Limitations
- Analytical Challenges: Differentiating this compound from isomers requires advanced techniques like GC-MS or NMR, as noted in substance identification guidelines .
- Data Gaps: Limited ecotoxicological studies on this compound’s long-term environmental impact exist compared to acrolein .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
